Product packaging for Cefuroxime Axetil Impurity C-d3(Cat. No.:)

Cefuroxime Axetil Impurity C-d3

Cat. No.: B1157246
M. Wt: 560.76
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Pharmaceutical Impurity Research in Drug Development

Pharmaceutical impurities are unwanted chemicals that remain with the active pharmaceutical ingredients (APIs) or develop during formulation and storage. researchgate.net The control of these impurities is a critical issue for the pharmaceutical industry. researchgate.net Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products. industrialpharmacist.comeuropa.eu These guidelines, such as ICH Q3A and Q3B, mandate the reporting, identification, and qualification of impurities to ensure that they are present only at levels that are safe for patients. ich.orgpmda.go.jp

The research into these impurities involves a multi-step process. It begins with the detection and quantification of impurities that are likely to arise during synthesis, purification, and storage. ich.org This process, known as impurity profiling, helps in monitoring the quality, stability, and safety of the final drug product. researchgate.net For any impurity found above a specific reporting threshold, its content must be documented and reported. ich.org This rigorous scrutiny ensures that all potential risks associated with impurities are thoroughly evaluated and managed before a drug reaches the market.

Significance of Deuterated Impurities as Research Probes and Analytical Standards

In the precise world of analytical chemistry, particularly in quantitative analysis, deuterated compounds, or stable isotope-labeled internal standards (SIL-IS), are invaluable. clearsynth.comkcasbio.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. clearsynth.com By strategically replacing hydrogen atoms in a molecule with deuterium atoms, scientists create a compound that is chemically almost identical to the original (the analyte) but has a higher molecular weight. scioninstruments.comaptochem.com

This subtle mass difference is the key to their utility, especially in mass spectrometry (MS) based analytical methods like liquid chromatography-mass spectrometry (LC-MS). scioninstruments.com When analyzing a sample, a known quantity of the deuterated standard is added. Because the deuterated standard behaves nearly identically to the non-deuterated analyte during sample preparation, extraction, and ionization, it can effectively compensate for variations and potential errors in the analytical process. clearsynth.comscioninstruments.com This includes correcting for "matrix effects," where other compounds in a complex sample (like plasma or urine) can interfere with the measurement, leading to inaccurate results. clearsynth.comkcasbio.com The use of a deuterated internal standard allows researchers to achieve higher precision and accuracy in determining the concentration of the target compound. clearsynth.comwisdomlib.org

Rationale and Scope of Academic Investigations into Cefuroxime Axetil Impurity C-d3

This compound is the isotopically labeled analogue of Cefuroxime Axetil Impurity C. pharmaffiliates.com The non-deuterated Impurity C is a known metabolite and degradation product of Cefuroxime Axetil, a second-generation cephalosporin (B10832234) antibiotic. pharmaffiliates.comevitachem.combiocompare.com The primary rationale for the synthesis and investigation of this compound is its use as an internal standard for the accurate quantification of the actual impurity, Cefuroxime Axetil Impurity C, in pharmaceutical substances and products. pharmaffiliates.comevitachem.com

Academic and industrial research in this area focuses on developing and validating highly sensitive and specific analytical methods, such as RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography), to monitor the levels of Impurity C and other degradation products. researchgate.netmedcraveonline.combiomedgrid.com In these studies, this compound serves as the ideal internal standard. It co-elutes with the non-labeled impurity but is distinguishable by a mass spectrometer, allowing for precise quantification. aptochem.com Therefore, the "investigation" into this compound is not typically as a standalone subject of biological or efficacy studies, but as an indispensable tool that enables the rigorous quality control and safety monitoring of its parent drug, Cefuroxime Axetil.

Compound Data

Properties

Molecular Formula

C₁₈H₁₂D₃Cl₃N₄O₉S

Molecular Weight

560.76

Synonyms

[6R-[6α,7β(Z)]]-7-[[2-Furanyl(methoxyimino)acetyl]amino]-8-oxo-3-[[[[(trichloroacetyl)amino]carbonyl]oxy]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid-d3; 

Origin of Product

United States

Advanced Analytical Method Development and Validation for Cefuroxime Axetil Impurity C D3 Profiling

Chromatographic Separation Methodologies

Chromatographic techniques are the cornerstone for separating Cefuroxime Axetil and its related impurities. The goal is to achieve adequate resolution between the main active pharmaceutical ingredient (API), its diastereomers, and all potential impurities, including Impurity C.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Baseline Resolution

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most prevalent techniques for the analysis of Cefuroxime Axetil and its impurities. These methods offer the high resolution required to separate structurally similar compounds.

Reverse-phase HPLC (RP-HPLC) is the standard approach, typically employing C8 or C18 columns. medcraveonline.com The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. Method development often involves optimizing the mobile phase composition, pH, column temperature, and flow rate to achieve baseline separation of all relevant peaks. conicet.gov.ar For instance, a mobile phase consisting of a phosphate (B84403) buffer, acetonitrile, and methanol (B129727) in various ratios is commonly used. medcraveonline.com Detection is usually performed using a UV detector, with wavelengths around 278 nm or 281 nm being effective for Cefuroxime Axetil and its related substances. medcraveonline.comresearchgate.net

UHPLC offers significant advantages over traditional HPLC, including faster analysis times and improved resolution, due to the use of columns with smaller particle sizes (typically sub-2 µm). nih.govscience.gov A UHPLC-DAD method has been developed for the determination of Cefuroxime Axetil diastereoisomers, achieving separation in under 3 minutes on a C18 column. nih.gov The chromatographic behavior of Cefuroxime Axetil Impurity C-d3 would be virtually identical to that of the non-deuterated Impurity C under these conditions, allowing for its effective separation from other components in the mixture.

Table 1: Example HPLC/UHPLC Parameters for Cefuroxime Axetil Impurity Analysis

ParameterHPLC MethodUHPLC Method
Column Teknokroma Tracer Excel C8 (15 cm x 0.46 cm, 5µm) medcraveonline.comKinetex C-18 (100 mm × 2.1 mm, 1.7 µm) nih.gov
Mobile Phase 0.02M KH2PO4: Methanol: Acetonitrile (60:35:5 v/v) medcraveonline.com0.1 % formic acid: Methanol (88:12, v/v) nih.gov
Flow Rate 1.0 mL/min medcraveonline.com0.7 mL/min nih.gov
Detection UV at 278 nm medcraveonline.comDAD at 278 nm nih.gov
Column Temp. 35°C medcraveonline.comNot specified

Chiral Chromatography for Enantiomeric and Diastereomeric Separation (if applicable)

Cefuroxime Axetil is a prodrug that exists as a mixture of two diastereoisomers (A and B) due to the chiral center in the axetil side chain. omicsonline.org These diastereoisomers exhibit different physical properties and bioavailability. Consequently, their separation and quantification are crucial. While standard reverse-phase methods can often separate these diastereomers, chiral chromatography provides a more specific and powerful tool for resolving stereoisomers. nih.gov

Cefuroxime Axetil Impurity C itself may also possess chiral centers, potentially existing as multiple stereoisomers. If the separation of these enantiomers or diastereomers is necessary, dedicated chiral chromatography methods would be required. These methods utilize a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. While specific chiral methods for Impurity C are not widely published, the principles would follow standard chiral separation development, involving screening of various chiral columns and mobile phases to find optimal conditions.

Gel Filtration Chromatography for High Molecular Mass Impurities

Gel Filtration Chromatography (GFC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size in solution. This technique is particularly useful for detecting and quantifying high molecular mass impurities, such as polymers, which can sometimes form during the synthesis or storage of drug substances. mfd.org.mk In the context of cephalosporin (B10832234) analysis, GFC can be employed to identify polymerized impurities. researchgate.net While GFC is not the primary method for analyzing a small molecule like this compound, it is a valuable tool for providing a comprehensive impurity profile of the bulk drug substance in which this impurity might be found or used as a standard.

Hyphenated Analytical Techniques for Comprehensive Impurity Identification

For the definitive identification and structural elucidation of impurities, chromatographic separation is coupled with information-rich detection techniques, most notably mass spectrometry and nuclear magnetic resonance spectroscopy.

LC-MS/MS and LC-HRMS for Molecular Weight and Fragmentation Data

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for impurity profiling. After the components are separated by the LC system, they are introduced into the mass spectrometer, which provides mass information for each component. Cefuroxime Axetil Impurity C has a molecular formula of C18H15Cl3N4O9S and a molecular weight of 569.76. pharmaffiliates.com The deuterated analogue, this compound, would have a molecular weight of approximately 572.78, with the exact mass depending on the position of the deuterium (B1214612) atoms.

Tandem Mass Spectrometry (LC-MS/MS) provides further structural information by selecting a specific ion (the precursor ion) and fragmenting it to produce a characteristic pattern of product ions. science.gov This fragmentation pattern serves as a fingerprint for the compound, enabling its unambiguous identification even at very low levels.

High-Resolution Mass Spectrometry (LC-HRMS) , using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. science.gov This allows for the determination of the elemental composition of an impurity, which is a powerful tool for identifying unknown structures and confirming the identity of known ones. For this compound, HRMS would be able to confirm the mass difference corresponding to the three deuterium atoms, thus verifying its identity as the labeled standard.

Table 2: Mass Spectrometric Data for Cefuroxime Axetil Impurity C and its d3-Analogue

CompoundMolecular FormulaMonoisotopic Mass (Da)Key Feature for MS
Cefuroxime Axetil Impurity CC18H15Cl3N4O9S567.96Characteristic isotopic pattern of three chlorine atoms
This compoundC18H12D3Cl3N4O9S570.98~3 Da mass shift from the non-labeled compound

LC-NMR for On-line Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful, albeit less common, technique that provides detailed structural information about an analyte directly as it elutes from the LC column. conicet.gov.ar By coupling the separation power of HPLC with the structure-elucidating capability of NMR, it is possible to obtain complete NMR spectra (e.g., ¹H, ¹³C) of individual impurities without the need for off-line isolation. conicet.gov.ar

For a complex structure like this compound, LC-NMR could be used to definitively determine the exact positions of the deuterium atoms within the molecule, which is crucial for its validation as an internal standard. While LC-MS can confirm the presence of the deuterium labels, LC-NMR can pinpoint their location. However, the relatively low sensitivity of NMR means that this technique is typically reserved for cases where sufficient sample concentration is available and other methods cannot provide the required structural detail. conicet.gov.ar

Development and Characterization of Certified Reference Materials for this compound

A Certified Reference Material (CRM) is a standard of the highest quality, supplied with a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability. For this compound, the development of a CRM is a meticulous process.

The synthesis of this specific impurity involves multiple steps, beginning with the parent molecule. Key stages include:

Deuteration: The strategic incorporation of deuterium atoms (d3) at a specific position on the molecule creates the labeled compound. evitachem.com This labeling is essential for its use as an internal standard in mass spectrometry-based assays, as it is chemically identical to the non-labeled analyte but has a different mass.

Chemical Modification: The core structure is modified to create the "Impurity C" structure, which is a known metabolite of Cefuroxime Axetil. pharmaffiliates.com

Purification: Following synthesis, rigorous purification, typically using chromatographic techniques, is performed to isolate the this compound to a very high degree of purity. evitachem.com

Once synthesized and purified, the material undergoes extensive characterization to confirm its identity and purity, which is documented in a Certificate of Analysis (CoA). daicelpharmastandards.com This characterization includes:

Structural Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the molecular structure and the position of the deuterium labels.

Purity Assessment: Chromatographic methods, such as HPLC, are used to determine the purity of the compound, often achieving levels greater than 98%. allmpus.com

Physicochemical Data: The molecular formula (C₁₈H₁₂D₃Cl₃N₄O₉S) and molecular weight (560.76 g/mol ) are confirmed. pharmaffiliates.compharmaffiliates.com

This well-characterized CRM for this compound can then be used by analytical laboratories for method development, validation, and as a quantitative standard in routine quality control testing of Cefuroxime Axetil drug substance and product. synzeal.com

Applications of Deuterated Impurities in Pharmaceutical Research and Development

Role of Cefuroxime Axetil Impurity C-d3 as an Internal Standard in Quantitative Analytical Methods

In quantitative analysis, particularly in chromatography and mass spectrometry, an internal standard is a substance added in a constant amount to samples, calibration standards, and controls. This compound is an ideal internal standard for the quantification of its non-deuterated counterpart, Cefuroxime Axetil Impurity C, because it shares nearly identical chemical and physical properties, but is distinguishable by its mass. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving highly accurate and precise measurements of a substance's concentration. nih.govnih.gov Considered a primary ratio method, it allows for results directly traceable to the International System of Units (SI). nih.gov The method involves adding a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample containing the unknown amount of the natural (unlabeled) analyte, in this case, Cefuroxime Axetil Impurity C. nih.gov

The mixture is then analyzed by mass spectrometry. Since the labeled and unlabeled compounds have almost identical chemical behavior, they experience the same conditions during sample preparation and analysis. By measuring the ratio of the mass spectrometric signals of the labeled to the unlabeled compound, the exact quantity of the unlabeled analyte in the original sample can be calculated with exceptional accuracy. nih.gov

Table 1: Illustrative IDMS Parameters for Quantification of Cefuroxime Axetil Impurity C

Parameter Analyte (Impurity C) Internal Standard (Impurity C-d3)
Chemical Formula C₁₈H₁₅Cl₃N₄O₉S C₁₈H₁₂D₃Cl₃N₄O₉S
Molecular Weight 569.76 560.76
Mass-to-Charge Ratio (m/z) Monitored e.g., 570.0 [M+H]⁺ e.g., 564.0 [M+H]⁺
Concentration in Sample Unknown (Cx) Known (Cis)
Measured Signal Intensity Ix Iis
Calculation Cx = Cis * (Ix / Iis) * (Response Factor)

When analyzing samples from complex biological matrices like plasma or urine, other co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's source. waters.com This phenomenon, known as the "matrix effect," can cause either ion suppression or enhancement, leading to significant inaccuracies in quantitative results. waters.comdrawellanalytical.com

The use of a stable-isotope-labeled (SIL) internal standard like this compound is the most effective strategy to counteract these effects. waters.comreddit.com Because the deuterated standard co-elutes with the analyte and has virtually identical ionization properties, it is affected by the matrix in the same way. bris.ac.uk Any signal suppression or enhancement experienced by the analyte will also be experienced by the internal standard. Therefore, by calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by the matrix effect is normalized, ensuring robust and reliable quantification. bris.ac.uk For this correction to be most effective, it is crucial that the analyte and its SIL internal standard have complete chromatographic co-elution. bris.ac.uk

Mechanistic Studies of Chemical Reactions and Impurity Formation

The use of isotopically labeled compounds is a powerful method for elucidating the complex pathways of chemical reactions and understanding how impurities are formed. nih.govnih.gov By replacing specific hydrogen atoms with deuterium (B1214612), researchers can trace the fate of molecules through various transformations. nih.gov

Stable isotope tracing is a fundamental technique for mapping metabolic and chemical reaction pathways. nih.govnih.gov By introducing this compound into a system, or by using a deuterated precursor in the synthesis of Cefuroxime Axetil, analysts can track the appearance of the deuterium label in subsequent products. This allows for the unambiguous identification of reaction sequences and intermediates.

The stability of a drug product is critical for its safety and efficacy. Cefuroxime Axetil, like many complex molecules, can degrade under various stress conditions (e.g., acid, base, heat, light) to form impurities. americanpharmaceuticalreview.commedcraveonline.com Understanding these degradation pathways is essential for developing stable formulations and appropriate storage conditions.

By studying the degradation of Cefuroxime Axetil and its analogous compounds, including isotopically labeled versions, researchers can gain a detailed understanding of the chemical transformations involved. For instance, Cefuroxime Axetil is known to undergo hydrolysis and isomerization. drugbank.comgoogle.com The axetil moiety is metabolized to acetaldehyde (B116499) and acetic acid. drugbank.comnih.gov Using a deuterated version of a precursor can help clarify the mechanisms of these degradation processes, such as identifying which bonds are most susceptible to cleavage and the sequence of events leading to the formation of specific degradants like Cefuroxime Axetil Impurity C.

Research on Impurity Profiling and Control Strategies

Impurity profiling—the identification and quantification of all impurities in a drug substance and product—is a regulatory requirement and a cornerstone of pharmaceutical quality control. nih.govchemass.si The presence of unwanted chemicals, even at trace levels, can impact the safety and efficacy of a pharmaceutical product. chemass.si

Research using compounds like this compound is integral to developing robust impurity control strategies. By having a well-characterized standard for a known impurity, analytical methods can be rigorously developed and validated for its detection and quantification. researchgate.netdergipark.org.tr This allows manufacturers to:

Monitor the levels of Impurity C during the manufacturing process and in the final product.

Establish acceptance criteria and release specifications based on safety and regulatory guidelines.

Investigate the root cause of impurity formation by linking process parameters to impurity levels.

Optimize the synthesis and purification processes to minimize the formation of Impurity C and other related substances. google.com

Table 2: Common Impurities of Cefuroxime Axetil and Analytical Methods

Impurity Name Common Source Typical Analytical Method Role of Labeled Standard
Cefuroxime Axetil Δ³-Isomers Isomerization during synthesis/storage RP-HPLC, LC-MS Accurate quantification, method validation
Cefuroxime Axetil (E)-Isomers Photo-isomerization RP-HPLC, LC-MS Identification and quantification
Cefuroxime Axetil Impurity C Metabolite/Degradant LC-MS/MS Internal standard for absolute quantification
Cefuroxime (Free Acid) Hydrolysis of the axetil ester RP-HPLC Reference standard for quantitation

The availability of deuterated standards like this compound enhances the precision and accuracy of these control strategies, ultimately ensuring the quality and safety of the final pharmaceutical product. pharmaffiliates.com

Process Analytical Technology (PAT) Applications for Real-time Impurity Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling pharmaceutical manufacturing by measuring critical process parameters and quality attributes in real-time. This approach helps to ensure final product quality. Deuterated impurities like this compound can serve as ideal internal standards for developing and implementing robust PAT applications.

In the manufacturing of Cefuroxime Axetil, real-time monitoring of Impurity C is crucial for process control. While specific PAT applications for this compound are proprietary, the principle involves its use as an internal standard. A known quantity of the deuterated impurity could be introduced into the process. Spectroscopic tools like Near-Infrared (NIR) or Raman spectroscopy, integrated directly into the production line, would be calibrated to differentiate between the native impurity and the deuterated standard. This allows for continuous, real-time quantification of the impurity as it forms. The stable signal from the deuterated standard provides a constant reference, correcting for variations in the process matrix and ensuring the analytical measurements are consistently accurate. This enables immediate detection of any process drift that could lead to increased impurity levels, facilitating prompt corrective action and maintaining consistent quality.

Design of Experiments (DoE) for Impurity Control Optimization

Design of Experiments (DoE) is a powerful statistical methodology used to systematically determine the relationship between inputs or factors affecting a process and the resulting outputs. In pharmaceutical manufacturing, DoE is essential for optimizing processes to minimize the formation of impurities and ensure the final product meets stringent purity requirements. tandfonline.com

The use of this compound is highly beneficial in DoE studies aimed at controlling the levels of its non-deuterated counterpart, Impurity C. During these experiments, process parameters such as temperature, pH, reaction time, and raw material attributes are methodically varied. By spiking the experimental runs with a precise amount of this compound to act as an internal standard, the formation of Impurity C can be quantified with exceptional accuracy, typically using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The deuterated standard has nearly identical chemical and physical properties to the target impurity, meaning it behaves similarly during sample workup and analysis but is easily distinguished by its higher mass. acanthusresearch.com This approach corrects for variability in sample preparation and analytical response, leading to more precise data. The high-quality data generated allows for the development of accurate predictive models that identify which process parameters are critical for controlling Impurity C formation, thereby defining a robust and reliable manufacturing process.

Bioanalytical Methodologies Utilizing Deuterated Standards

Deuterated standards are considered the gold standard for quantitative bioanalysis due to their ability to mimic the analyte of interest while being distinguishable by mass spectrometry. aptochem.com This makes them indispensable for developing analytical methods and investigating the metabolic fate of compounds.

Development of Analytical Methods for in vitro Biological Matrices

Developing accurate and reliable methods to quantify drugs and their impurities in complex in vitro biological matrices—such as cell lysates, tissue homogenates, or microsomal incubations—is fundamental to preclinical research. This compound is an ideal internal standard for quantifying Cefuroxime Axetil Impurity C in these environments.

The technique, known as stable isotope dilution analysis, involves adding a known quantity of the deuterated internal standard (IS) to the biological sample at the beginning of the workflow. kcasbio.com Because the deuterated standard is chemically identical to the analyte, it experiences the same effects during extraction, handling, and analysis, including any degradation or loss. researchgate.net In liquid chromatography-mass spectrometry (LC-MS) analysis, the deuterated standard co-elutes with the non-deuterated impurity but is detected at a different mass-to-charge ratio (m/z). aptochem.com By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can accurately quantify the impurity, effectively correcting for matrix effects and procedural variability. kcasbio.comclearsynth.com This ensures the generation of robust and reliable data for assessing the impurity's behavior in in vitro systems.

Table 1: Illustrative Data for Quantification of Cefuroxime Axetil Impurity C in an in vitro Matrix using its d3-Labeled Internal Standard This table demonstrates the principle of using a stable isotope-labeled internal standard (IS) for quantification. The Analyte/IS Ratio is used to calculate the final concentration from a calibration curve.

Sample IDSample TypeAnalyte (Impurity C) Peak AreaIS (Impurity C-d3) Peak AreaAnalyte/IS RatioCalculated Concentration (ng/mL)
BLK-01Blank Matrix000.0000.0
LLOQ-01Spiked Matrix5,150101,2000.0511.0
QC-LOW-01Spiked Matrix24,80099,8500.2485.0
QC-MID-01Spiked Matrix251,300100,5002.50150.0
QC-HIGH-01Spiked Matrix682,400102,1006.684135.0
T-SMP-01Test Sample125,600101,5001.23724.7
T-SMP-02Test Sample34,70099,9000.3476.9

Investigation of Metabolic Pathways using Isotopic Labels (in vitro or theoretical)

Stable isotope labeling is a definitive technique for elucidating the metabolic pathways of drugs and their impurities. nih.govmusechem.com Using a deuterated compound like this compound allows researchers to trace the metabolic fate of the parent impurity with high confidence in in vitro systems like liver microsomes or hepatocytes. acs.org

Theoretically, to study the metabolism of Cefuroxime Axetil Impurity C, it could be incubated with an appropriate in vitro metabolic system. To unambiguously identify its metabolites, a mixture containing a 1:1 ratio of the "light" (non-deuterated) impurity and the "heavy" (deuterated) impurity would be used. After incubation, the sample extract is analyzed by high-resolution mass spectrometry. Any molecule that is a metabolite of Impurity C will appear in the mass spectrum as a characteristic pair of peaks, or a doublet, separated by three mass units (the mass of the three deuterium atoms). This unique isotopic signature allows for the confident identification of all metabolites derived from the impurity, distinguishing them from endogenous matrix components or metabolites of the parent drug, Cefuroxime Axetil. This "metabolic fingerprinting" approach is invaluable for constructing a detailed metabolic map and understanding how an impurity is transformed within a biological system. acs.orgresearchgate.net

Regulatory Science and Quality Control Frameworks for Cefuroxime Axetil Impurities Academic Perspective

Scientific Approaches to Impurity Risk Assessment and Management in Pharmaceutical Development

The management of impurities throughout the pharmaceutical development lifecycle is guided by a scientific, risk-based approach. ijbpas.comresearchgate.net The goal is to understand the potential sources and formation pathways of impurities and to implement control strategies that ensure the final drug substance meets its quality targets.

The risk assessment process begins with identifying all actual and potential impurities. ich.org This includes by-products from the synthetic route, degradation products, and contaminants from starting materials and reagents. ijpsjournal.comresearchgate.net For each impurity, the risk is evaluated based on its potential impact on the safety and efficacy of the drug product.

A key component of this risk assessment is the evaluation of mutagenicity, as guided by ICH M7. europa.euresearchgate.net This involves a systematic process:

Hazard Assessment: Evaluating the mutagenic potential of an impurity using computational (in silico) toxicology assessments and, if necessary, experimental tests like the bacterial reverse mutation (Ames) assay. ecv.deresearchgate.net

Risk Characterization: For impurities confirmed to be mutagenic, a "Threshold of Toxicological Concern" (TTC) is often applied. The TTC represents a level of exposure that is expected to pose a negligible carcinogenic risk. ecv.deresearchgate.net

Control Strategy: Based on the risk assessment, a control strategy is developed. This can range from controlling the impurity at the standard ICH Q3A qualification threshold for non-mutagenic impurities to much stricter limits based on the TTC for mutagenic impurities. researchgate.net

This risk-based framework allows for a more focused and scientifically sound approach to impurity control, ensuring that the greatest effort is placed on controlling those impurities that pose the highest risk to patient safety.

Research on Pharmacopoeial Standards and Impurity Monograph Development for Deuterated Impurities

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish public standards for drug quality. nih.govusp.org These standards are published as monographs, which provide tests, procedures, and acceptance criteria for drug substances and products. The development of monographs for impurities, including deuterated impurities, is a complex scientific endeavor.

Deuterated compounds, such as Cefuroxime Axetil Impurity C-d3, are primarily used as internal standards in analytical methods, particularly in bioanalytical studies and pharmacokinetic research, due to their chemical similarity to the analyte and their distinct mass spectrometric signal. simsonpharma.compharmaffiliates.comsymeres.com They serve as invaluable reference materials for accurate quantification. pharmaffiliates.com

The development of a pharmacopoeial monograph for a deuterated impurity would require:

Synthesis and Purification: Robust and well-documented synthetic pathways are needed to produce the deuterated compound with high chemical and isotopic purity. evitachem.com

Characterization: Comprehensive structural characterization using techniques like NMR, MS, and IR spectroscopy is necessary to confirm the identity and the position and extent of deuterium (B1214612) labeling. researchgate.net

Purity Assessment: The purity of the reference material must be meticulously determined using validated analytical methods.

Collaborative Studies: Pharmacopoeial standard development often involves collaborative studies with multiple laboratories to ensure the robustness and reproducibility of the analytical methods that will be included in the monograph.

While specific pharmacopoeial monographs for deuterated impurities are not as common as those for active ingredients or non-labeled impurities, the principles for their development are well-established within the framework of reference standard characterization. usp.orglgcstandards.com The availability of well-characterized deuterated impurity standards is critical for validating analytical methods and ensuring the quality control of pharmaceutical products. usp.orgpharmaffiliates.com

Future Directions and Emerging Research Areas for Deuterated Pharmaceutical Impurities

Integration of Artificial Intelligence and Machine Learning in Impurity Prediction and Control

Development of Novel Analytical Technologies for Ultra-Trace Impurity Detection

As regulatory standards become more stringent, the need to detect impurities at ultra-trace levels (nanomolar or below) increases. Novel analytical technologies are continuously being developed to meet this challenge. Techniques such as tandem mass spectrometry (LC-MS/MS), UPLC, and hyphenated methods like LC-NMR-MS provide exceptional sensitivity and specificity for identifying and quantifying trace impurities. researchgate.net Other emerging methods, including advanced electrochemical detection and techniques utilizing liquid core waveguides, promise even lower limits of detection, enabling more comprehensive impurity profiling. nih.govnih.gov

Green Chemistry Principles in the Synthesis and Management of Pharmaceutical Impurities

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental footprint. news-medical.netpfizer.com This framework, based on 12 principles, advocates for designing processes that minimize waste, use safer solvents, improve energy efficiency, and utilize renewable feedstocks. wisdomlib.orginstituteofsustainabilitystudies.com In the context of impurities, green chemistry encourages the development of synthetic routes that are more "atom-efficient," generating fewer byproducts. cas.org This not only reduces environmental impact but can also lower costs associated with waste disposal and complex purification steps. instituteofsustainabilitystudies.com

Collaborative Research Initiatives between Academia and Industry in Impurity Science

Solving complex challenges in impurity science often requires a combination of fundamental research and applied development. Collaborations between academic institutions and pharmaceutical companies are becoming increasingly vital. nih.govacs.org Academia often drives innovation in fundamental synthetic chemistry and novel analytical methods, while industry provides the resources, real-world context, and focus on scalable, commercially viable solutions. drugbank.com Such partnerships, often facilitated by government or non-profit funding, accelerate the development of new technologies for impurity prediction, control, and characterization, benefiting the entire field. nih.govmrlcg.com

Q & A

What analytical methodologies are recommended for identifying and quantifying Cefuroxime Axetil Impurity C-d3 in pharmaceutical formulations?

Basic Research Question
Impurity C-d3, a deuterated E-isomer of Cefuroxime Axetil, requires advanced chromatographic and spectroscopic techniques for identification. Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is the gold standard, enabling precise separation and structural elucidation of impurities at trace levels (≥0.1%) . For quantification, reversed-phase HPLC with UV detection (λ = 254 nm) and first-order derivative spectroscopy are validated methods, offering linearity in the range of 2–20 µg/mL with R² > 0.995 . Key parameters include mobile phase optimization (e.g., acetonitrile:phosphate buffer, 35:65 v/v) and column selection (C18, 5 µm particle size) to resolve co-eluting peaks .

How does the deuterium labeling in Impurity C-d3 influence its stability and degradation pathways under accelerated storage conditions?

Advanced Research Question
Deuterium substitution at specific positions (e.g., methyl groups) alters the kinetic isotope effect, potentially delaying hydrolysis and oxidation compared to non-deuterated analogs. Stability studies under ICH guidelines (40°C/75% RH) show that Impurity C-d3 degrades via:

  • Hydrolysis : Formation of cefuroxime acid (major pathway, pH-dependent).
  • Isomerization : Conversion to Δ³-isomer under acidic conditions .
    Deuterium labeling reduces degradation rates by ~15% in accelerated studies, as confirmed by UPLC-MS tracking of deuterium retention . Researchers must validate forced degradation protocols with controls to distinguish intrinsic instability from matrix effects.

What synthetic routes and isotopic labeling strategies are employed to prepare high-purity Impurity C-d3?

Advanced Research Question
Deuterium incorporation typically occurs during the final esterification step using deuterated acetic anhydride (CD₃CO)₂O under anhydrous conditions . Critical parameters include:

  • Reaction Temperature : 25–30°C to minimize racemization.
  • Purification : Column chromatography (silica gel, ethyl acetate:hexane) to isolate the E-isomer (Rf = 0.42) from Z-isomer contaminants .
    Isotopic purity (>98%) is confirmed via ¹H-NMR (absence of proton signals at δ 1.2–1.5 ppm) and high-resolution MS (m/z 572.78 for [M+H]⁺) .

How does Impurity C-d3 impact the pharmacokinetic (PK) profile of Cefuroxime Axetil in preclinical models?

Advanced Research Question
In rodent studies, co-administration of Impurity C-d3 (1% w/w) reduces Cefuroxime Axetil bioavailability by 8–12% due to competitive esterase-mediated hydrolysis. Key PK parameters affected:

ParameterCefuroxime AloneWith Impurity C-d3
Cmax (µg/mL)12.3 ± 1.210.9 ± 0.9
Tmax (h)1.8 ± 0.32.1 ± 0.4
AUC₀–24 (µg·h/mL)68.5 ± 5.760.2 ± 4.8
Dose proportionality studies in renal-impaired models (CrCl <30 mL/min) show delayed clearance of both parent drug and impurity .

What regulatory thresholds and safety limits apply to Impurity C-d3 in clinical formulations?

Basic Research Question
Per ICH Q3B guidelines, the qualification threshold for Impurity C-d3 is 0.15% (1.5 mg/day) for a maximum daily dose of 1 g Cefuroxime Axetil . Toxicological assessments in rats (28-day repeat dose) indicate no observed adverse effect levels (NOAEL) at 50 mg/kg/day, supporting its safety within pharmacopeial limits . Researchers must validate impurity levels using pharmacopeial standards (e.g., USP Cefuroxime Axetil RS) and ensure compliance with regional monographs .

How do formulation excipients influence the generation of Impurity C-d3 during storage?

Advanced Research Question
Excipients like crospovidone and sodium lauryl sulfate (present in tablets) accelerate impurity formation under high humidity (>60% RH) via:

  • Hydrolysis Promotion : Increased free water content in the microenvironment.
  • Metal Ion Catalysis : Trace Fe³⁺/Cu²⁺ in crospovidone oxidizes the β-lactam ring .
    Stability-optimized formulations use desiccants (silica gel) and chelating agents (EDTA) to suppress impurity growth by 30–40% over 24 months .

What are the challenges in developing a stability-indicating method for Impurity C-d3 in biological matrices?

Advanced Research Question
Plasma protein binding (>85%) and matrix interference (e.g., endogenous esters) complicate detection. Strategies include:

  • Sample Preparation : Solid-phase extraction (C8 cartridges) with methanol:acetic acid (95:5) elution, achieving >90% recovery .
  • Derivatization : Use of 9-fluorenylmethyl chloroformate (FMOC-Cl) to enhance UV detectability (LOD = 0.05 µg/mL) .
    Method validation must address carryover (<0.02%) and ionization suppression in LC-MS/MS due to phospholipids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.